molecular formula C26H35N3O9 B7821688 Piperazine, 1-[(1-pyrrolidinylcarbonyl)methyl]-4-(3,4,5-trimethoxycinnamoyl)-, maleate CAS No. 28044-44-2

Piperazine, 1-[(1-pyrrolidinylcarbonyl)methyl]-4-(3,4,5-trimethoxycinnamoyl)-, maleate

Cat. No.: B7821688
CAS No.: 28044-44-2
M. Wt: 533.6 g/mol
InChI Key: XSTJTOKYCAJVMJ-GVTSEVKNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of cinepazide maleate involves the reaction of 3,4,5-trimethoxycinnamic acid with a chlorination agent, such as diethyl phosphorochloridate . This reaction is followed by further steps to obtain the final product. The detailed reaction conditions and steps are proprietary and may vary depending on the manufacturer.

Industrial Production Methods

Industrial production methods for cinepazide maleate typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions

Cinepazide maleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted piperazine derivatives .

Scientific Research Applications

Cinepazide maleate is widely used in scientific research due to its vasodilatory properties. Some of its key applications include:

    Chemistry: Used as a model compound to study calcium channel blocking activity and its effects on vascular smooth muscle cells.

    Biology: Investigated for its effects on cellular signaling pathways and its potential neuroprotective properties.

    Medicine: Explored for its therapeutic potential in treating cerebrovascular diseases, including ischemic stroke and brain infarct.

    Industry: Utilized in the development of new pharmaceuticals targeting vascular diseases .

Mechanism of Action

Cinepazide maleate exerts its effects by blocking calcium channels, which leads to the relaxation of vascular smooth muscle cells and subsequent vasodilation. This mechanism involves the inhibition of voltage-dependent calcium channels, reducing calcium influx into the cells. The molecular targets include various subtypes of calcium channels, and the pathways involved are primarily related to calcium signaling and vascular tone regulation .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to cinepazide maleate include:

Uniqueness

Cinepazide maleate is unique due to its specific structure as a piperazine derivative and its potent vasodilatory effects. Unlike some other calcium channel blockers, it has been extensively studied for its potential in treating cerebrovascular diseases, making it a valuable compound in both research and therapeutic contexts .

Properties

IUPAC Name

(Z)-but-2-enedioic acid;(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O5.C4H4O4/c1-28-18-14-17(15-19(29-2)22(18)30-3)6-7-20(26)25-12-10-23(11-13-25)16-21(27)24-8-4-5-9-24;5-3(6)1-2-4(7)8/h6-7,14-15H,4-5,8-13,16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b7-6+;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTJTOKYCAJVMJ-GVTSEVKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26328-04-1, 28044-44-2
Record name Cinepazide maleate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026328041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-((Pyrrolidin-1-ylcarbonyl)methyl)-4-(3,4,5-trimethoxycinnamoyl)piperazine maleate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 26328-04-1
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Record name 1-(2-oxo-2-pyrrolidin-1-ylethyl)-4-[3-(3,4,5-trimethoxyphenyl)acryloyl]piperazine monomaleate
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Record name 1-[(pyrrolidin-1-ylcarbonyl)methyl]-4-(3,4,5-trimethoxycinnamoyl)piperazine maleate
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Record name CINEPAZIDE MALEATE
Source FDA Global Substance Registration System (GSRS)
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